![molecular formula C13H14BrN3O2 B1323355 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 351002-16-9](/img/structure/B1323355.png)
9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C13H14BrN3O2 It is known for its unique structure, which includes a bromine atom, a methyl group, and a morpholino group attached to a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrido[1,2-a]pyrimidin-4-one derivative.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Morpholino Group Introduction: The morpholino group is incorporated through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Catalysts such as acids or bases may be employed to facilitate cyclization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides.
Scientific Research Applications
9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and morpholino group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
9-Bromo-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl group, which may influence its chemical properties and interactions.
Uniqueness
9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both the bromine atom and the methyl group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its versatility in various chemical reactions and its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
9-bromo-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-9-6-10(14)13-15-11(7-12(18)17(13)8-9)16-2-4-19-5-3-16/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSBPCYPCUDPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)Br)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635084 | |
Record name | 9-Bromo-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-16-9 | |
Record name | 9-Bromo-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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